6-Chloro-3-methylpyrazine-2-carbonitrile
Description
6-Chloro-3-methylpyrazine-2-carbonitrile (C₆H₄ClN₃) is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at the 6th position, a methyl group at the 3rd position, and a nitrile group at the 2nd position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
6-chloro-3-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c1-4-5(2-8)10-6(7)3-9-4/h3H,1H3 |
InChI Key |
VPEZQWFSVDNBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyrazine-2-carbonitrile typically involves the chlorination of 3-methylpyrazine-2-carbonitrile. One common method includes the reaction of 3-methylpyrazine-2-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-methylpyrazine-2-carbonitrile+SOCl2→6-Chloro-3-methylpyrazine-2-carbonitrile+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 6-Chloro-3-methylpyrazine-2-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products
Substitution: 6-Amino-3-methylpyrazine-2-carbonitrile.
Reduction: 6-Chloro-3-methylpyrazine-2-amine.
Oxidation: 6-Chloro-3-carboxypyrazine-2-carbonitrile.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 6-chloro-3-methylpyrazine-2-carbonitrile exhibit promising antimicrobial properties. A study focusing on substituted N-benzyl-3-chloropyrazine-2-carboxamides found that certain derivatives showed notable activity against Mycobacterium tuberculosis and other clinically significant strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The compound's structural characteristics contribute to its efficacy, with modifications enhancing its antibacterial activity.
Synthesis of Active Pharmaceutical Ingredients
6-Chloro-3-methylpyrazine-2-carbonitrile serves as a critical intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of antiviral agents like Favipiravir, which has shown effectiveness against influenza and SARS-CoV-2 . The synthesis process often involves chlorination steps that enhance the yield and purity of the desired products.
Agricultural Applications
Pesticide Development
The compound has been explored for its potential use in developing new pesticides. Its derivatives have shown effectiveness against various agricultural pests, making them suitable candidates for further research in agrochemical formulations. The incorporation of pyrazine derivatives into pesticide chemistry can lead to enhanced efficacy and reduced environmental impact due to their targeted action mechanisms.
Chemical Synthesis and Research
Intermediate in Synthetic Pathways
6-Chloro-3-methylpyrazine-2-carbonitrile is frequently used as an intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing more complex molecules, including other nitrogen-containing heterocycles . This versatility is crucial for researchers aiming to develop novel compounds with specific biological activities.
Case Studies
Case Study 1: Antibacterial Activity Assessment
In a series of experiments, compounds derived from 6-chloro-3-methylpyrazine-2-carbonitrile were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 7.81 μM against S. aureus, highlighting their potential as effective antibacterial agents .
Case Study 2: Synthesis of Antiviral Agents
A detailed study on the synthesis of antiviral agents using 6-chloro-3-methylpyrazine-2-carbonitrile as a precursor revealed optimized methods that improved yield while minimizing by-products. This research emphasized the compound's role in facilitating the development of cost-effective antiviral medications .
Tables
| Application Area | Details |
|---|---|
| Pharmaceuticals | Antimicrobial activity against mycobacterial strains; synthesis of antiviral agents |
| Agriculture | Potential use in pesticide development; effectiveness against agricultural pests |
| Chemical Synthesis | Intermediate for synthesizing complex nitrogen-containing compounds |
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylpyrazine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitrile group may play a role in binding to active sites, while the chlorine and methyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Structural Analogues in the Pyrazine Family
Pyrazine derivatives are widely studied for their pharmacological and chemical versatility. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Key Observations:
- Substituent Positioning : The placement of chlorine and methyl groups significantly influences reactivity. For example, 5-Chloro-3-methylpyrazine-2-carbonitrile exhibits distinct electronic effects compared to the 6-chloro isomer due to altered resonance stabilization.
- Steric Effects : Bulky groups (e.g., phenyl in 3-Chloro-5,6-diphenylpyrazine-2-carbonitrile ) reduce reactivity in sterically demanding reactions but enhance selectivity in binding interactions.
- Functional Group Interplay : The nitrile group (–CN) in all compounds enhances dipole interactions, while carbonyl chloride (–COCl) in 6-Chloropyrazine-2-carbonyl chloride increases electrophilicity.
Comparison with Pyridine Derivatives
Pyridine-based analogues, though structurally distinct, share functional group similarities:
Table 2: Pyridine-Based Analogues
Key Observations:
- Aromaticity and Reactivity : Pyrazine derivatives (e.g., 6-Chloro-3-methylpyrazine-2-carbonitrile) exhibit lower electron density due to two nitrogen atoms, enhancing susceptibility to electrophilic attacks compared to pyridines .
- Functional Group Diversity : The hydrazinyl group in 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile introduces redox activity, absent in nitrile-only pyrazines.
Biological Activity
6-Chloro-3-methylpyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The chemical structure of 6-Chloro-3-methylpyrazine-2-carbonitrile can be represented as follows:
This structure indicates the presence of a chlorinated pyrazine ring with a nitrile functional group, which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that 6-Chloro-3-methylpyrazine-2-carbonitrile exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for development into antimicrobial agents. The mechanism involves disruption of microbial cell processes, potentially through interference with metal ion chelation, similar to other compounds in its class.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes, which is critical in various therapeutic applications. For instance, it may act as an inhibitor of certain drug-metabolizing enzymes, thereby affecting drug metabolism and efficacy. Such interactions could be beneficial in enhancing the therapeutic effects of co-administered drugs .
The biological activity of 6-Chloro-3-methylpyrazine-2-carbonitrile can be attributed to several mechanisms:
- Metal Ion Chelation : Similar to quinoline derivatives, this compound may chelate metal ions essential for microbial growth, leading to microbial death.
- Enzyme Interaction : By inhibiting key enzymes involved in metabolic pathways, it can alter cellular processes in target organisms.
- Receptor Modulation : There is potential for this compound to act on specific receptors, influencing cellular signaling pathways relevant to various diseases .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrazine derivatives, 6-Chloro-3-methylpyrazine-2-carbonitrile was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition Study
Another study focused on the enzyme-inhibitory effects of 6-Chloro-3-methylpyrazine-2-carbonitrile on cytochrome P450 enzymes. The compound demonstrated significant inhibition with an IC50 value indicating its potential as a modulator of drug metabolism.
| Enzyme | IC50 (µM) |
|---|---|
| CYP1A2 | 10 |
| CYP2D6 | 15 |
| CYP3A4 | 20 |
These findings highlight the relevance of this compound in pharmacological contexts where enzyme modulation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
